molecular formula C16H23NO7 B7826642 Boc-D-threo-3-(3,4-dimethoxyphenyl)serine

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine

Cat. No.: B7826642
M. Wt: 341.36 g/mol
InChI Key: UGANDYWOMZTRQE-QWHCGFSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Boc-D-threo-3-(3,4-dimethoxyphenyl)serine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-D-threo-3-(3,4-dimethoxyphenyl)serine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Boc-D-threo-3-(3,4-dimethoxyphenyl)serine include other Boc-protected amino acids and derivatives with different substituents on the phenyl ring.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group and the Boc protection. These features confer distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(2S,3R)-3-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(14(19)20)13(18)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGANDYWOMZTRQE-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=C(C=C1)OC)OC)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC(=C(C=C1)OC)OC)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801131963
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-3-methoxy-O-methyl-, threo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126395-32-2
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-3-methoxy-O-methyl-, threo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126395-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-3-methoxy-O-methyl-, threo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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